![molecular formula C24H29N5O3 B13389773 N-((2'-(2H-Tetrazol-5-yl)-[1,1'-biphenyl]-3-yl)methyl)-N-pentanoyl-L-valine](/img/structure/B13389773.png)
N-((2'-(2H-Tetrazol-5-yl)-[1,1'-biphenyl]-3-yl)methyl)-N-pentanoyl-L-valine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Valsartan is a medication widely used to treat high blood pressure (hypertension) and heart failure. It belongs to a class of drugs known as angiotensin II receptor blockers (ARBs). Valsartan works by blocking the action of angiotensin II, a hormone that causes blood vessels to constrict, thereby relaxing and widening the blood vessels. This helps to lower blood pressure and makes it easier for the heart to pump blood .
准备方法
The synthesis of valsartan involves several steps, starting from 4’-methyl-2-cyanobiphenyl. One common method includes the formation of a tetrazole ring catalyzed by a Lewis acid. The overall yield of this process is approximately 54% . Another efficient synthesis method involves a Negishi coupling reaction, which uses organozinc compounds for better transmetalation activity . Industrial production methods often involve multiple steps, including reactions with L-valine methyl-ester hydrochloride, valeryl chloride, and sodium azide under specific conditions .
化学反应分析
Valsartan undergoes various chemical reactions, including:
Oxidation: Valsartan can be oxidized to form different metabolites.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Valsartan can undergo substitution reactions, particularly involving the tetrazole ring. Common reagents used in these reactions include Lewis acids, organozinc compounds, and sodium azide.
科学研究应用
Valsartan has numerous applications in scientific research, particularly in the fields of medicine and pharmacology. It is extensively studied for its effects on hypertension and heart failure. Research has shown that valsartan can improve cardiac function, reduce afterload, and prevent ventricular hypertrophy and remodeling . Additionally, valsartan is used in combination therapies, such as with sacubitril, to enhance its therapeutic effects . It is also studied for its potential benefits in treating diabetic kidney disease and other cardiovascular conditions .
作用机制
Valsartan works by blocking the angiotensin II type 1 (AT1) receptors, preventing angiotensin II from binding and exerting its hypertensive effects. This leads to vasodilation, reduced aldosterone levels, decreased cardiac activity, and increased sodium excretion. By inhibiting the renin-angiotensin-aldosterone system (RAAS), valsartan helps to manage hypertension, heart failure, and other cardiovascular diseases .
相似化合物的比较
Valsartan is often compared with other ARBs such as losartan, telmisartan, and olmesartan. While all these compounds work by blocking the AT1 receptors, valsartan is unique in its specific binding affinity and pharmacokinetic properties. For instance, telmisartan has a longer half-life compared to valsartan, making it suitable for once-daily dosing . Losartan, on the other hand, is known for its active metabolite, which also contributes to its antihypertensive effects . Other similar compounds include candesartan and irbesartan, each with its own unique pharmacological profile .
属性
分子式 |
C24H29N5O3 |
|---|---|
分子量 |
435.5 g/mol |
IUPAC 名称 |
(2S)-3-methyl-2-[pentanoyl-[[3-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]butanoic acid |
InChI |
InChI=1S/C24H29N5O3/c1-4-5-13-21(30)29(22(16(2)3)24(31)32)15-17-9-8-10-18(14-17)19-11-6-7-12-20(19)23-25-27-28-26-23/h6-12,14,16,22H,4-5,13,15H2,1-3H3,(H,31,32)(H,25,26,27,28)/t22-/m0/s1 |
InChI 键 |
LRPQGDUOPBRUDL-QFIPXVFZSA-N |
手性 SMILES |
CCCCC(=O)N(CC1=CC(=CC=C1)C2=CC=CC=C2C3=NNN=N3)[C@@H](C(C)C)C(=O)O |
规范 SMILES |
CCCCC(=O)N(CC1=CC(=CC=C1)C2=CC=CC=C2C3=NNN=N3)C(C(C)C)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


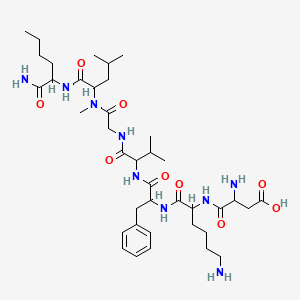
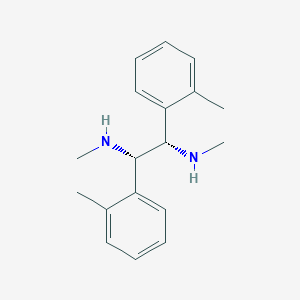
![N-[2-(2-ethoxyphenyl)ethyl]-3-(7-methoxy-1H-indol-3-yl)prop-2-enamide](/img/structure/B13389698.png)
![3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoyl]-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylic acid](/img/structure/B13389715.png)
![(5,6-Dihydroxy-3,7,11,11,14-pentamethyl-15-oxo-4-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl) deca-2,4-dienoate](/img/structure/B13389724.png)
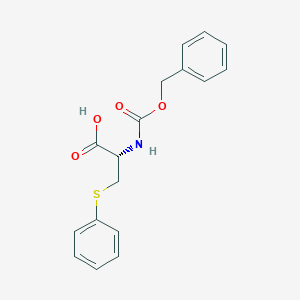
![[2-(4-Chlorophenyl)-3-(dimethylamino)prop-2-enylidene]-dimethylazanium;hexafluorophosphate](/img/structure/B13389737.png)
![(E)-(+/-)-7-[3-(4-Fluorophenyl)-1-(methylethyl)-1H-indol-2-yl]-3-hydroxy-5-oxo-6-heptenoic Acid](/img/structure/B13389738.png)
![2-[(2-Amino-3-phenylpropanoyl)amino]pentanedioic acid](/img/structure/B13389749.png)
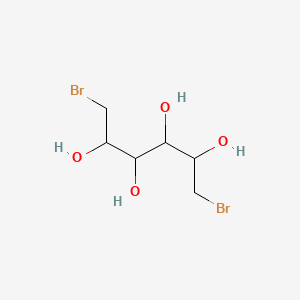
![3-[[5-fluoro-2-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-4-yl]amino]bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B13389762.png)
![2-[[2-[[2-[(2,6-Dimethylpiperidine-1-carbonyl)amino]-4,4-dimethylpentanoyl]amino]-3-(1-methoxycarbonylindol-3-yl)propanoyl]amino]hexanoic acid](/img/structure/B13389768.png)
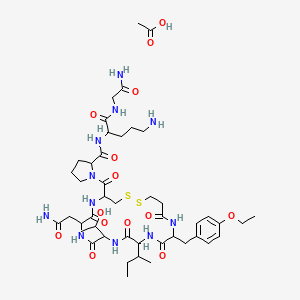
![[6-[[3,4-Dihydroxy-6-(hydroxymethyl)-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] 10-[3-[4-[5-[5-[4,5-dihydroxy-3-[3-(3-hydroxy-4-methoxyphenyl)prop-2-enoyloxy]-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxyoxan-2-yl]oxy-3,5-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B13389771.png)
